molecular formula C9H16O2 B3281431 4-(tert-Butoxy)cyclopent-2-enol CAS No. 73448-25-6

4-(tert-Butoxy)cyclopent-2-enol

Cat. No.: B3281431
CAS No.: 73448-25-6
M. Wt: 156.22 g/mol
InChI Key: XJZZOELMJAXRGB-UHFFFAOYSA-N
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Description

4-(tert-Butoxy)cyclopent-2-enol is a cyclopentene derivative featuring a hydroxyl group and a tert-butoxy substituent on adjacent carbons of the five-membered ring. This compound is of interest in synthetic organic chemistry due to its stereochemical complexity and utility as an intermediate in the synthesis of bioactive molecules, including γ-butyrolactones and prostaglandin analogs . The tert-butoxy group enhances steric bulk and stability, influencing reactivity in stereoselective transformations such as oxidations, reductions, and cycloadditions. Its synthesis typically involves asymmetric reduction of cyclopentenone precursors or protection/deprotection strategies .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]cyclopent-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-9(2,3)11-8-5-4-7(10)6-8/h4-5,7-8,10H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZZOELMJAXRGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(tert-Butoxy)cyclopent-2-enol can be synthesized through a base-mediated aerobic oxidative synthesis. This involves the reaction of doubly activated cyclopropanes with α-electron-withdrawing group (EWG) substituted acetonitriles under mild basic conditions. The process follows a domino-ring-opening-cyclization/deacylation/oxidation sequence .

Industrial Production Methods

While specific industrial production methods for 4-(tert-Butoxy)cyclopent-2-enol are not widely documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The scalability of the base-mediated aerobic oxidative synthesis makes it a viable option for industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxy)cyclopent-2-enol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include functionalized cyclopentapyrimidin-4-ones and 2-hydroxy cyclopentanones .

Scientific Research Applications

4-(tert-Butoxy)cyclopent-2-enol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-Butoxy)cyclopent-2-enol involves its interaction with specific molecular targets and pathways. The tert-butoxy group influences the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and the derivatives being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 4-(tert-Butoxy)cyclopent-2-enol with structurally related cyclopentenol derivatives:

Compound Substituents Key Properties Synthesis Highlights Applications References
4-(tert-Butoxy)cyclopent-2-enol -OH, -O-t-Bu High steric hindrance; chiral centers enable enantioselective synthesis Asymmetric reduction of 4-(tert-butoxy)cyclopent-2-enone using NaBH₄/CeCl₃ Intermediate for lactones and bioactive molecules
4-(tert-Butyldimethylsilyloxy)cyclopent-2-enol -OH, -O-SiMe₂(t-Bu) Silyl ether enhances stability; chiral resolution via chromatography LiOH-mediated deprotection in THF/MeOH/H₂O Chiral building block for natural product synthesis
4-(4-Methoxyphenylmethoxy)cyclopent-2-enol -OH, -O-CH₂(Ph-OMe) Bulky aromatic substituent; moderate oxidation stability Oxidation with pyridinium chlorochromate (89% yield) Prostaglandin precursor
trans-2-(4-Bromophenyl)-cyclopent-2-enol -OH, -Ph-Br Electron-withdrawing aryl group; enhances electrophilicity Rhodium-catalyzed desymmetrization of mesoalkenes Enantioselective carbonylations
4-(3-(tert-Butoxy)-2-hydroxypropyl)-phenol -Ph-OH, -O-t-Bu (side chain) Hybrid alkoxy-alcohol; bioactive potential Eugenol epoxide ring-opening with tert-butanol Insecticidal activity (encapsulated in lipid nanosystems)

Reactivity and Stereochemical Considerations

  • Steric Effects: The tert-butoxy group in 4-(tert-Butoxy)cyclopent-2-enol imposes greater steric hindrance than silyl ethers (e.g., 4-(tert-butyldimethylsilyloxy) derivatives), slowing nucleophilic attacks but improving regioselectivity in epoxide formations .
  • Oxidation Sensitivity: Unlike 4-(4-methoxyphenylmethoxy)cyclopent-2-enol, which is oxidized efficiently to cyclopentenones , the tert-butoxy group resists oxidation under mild conditions, making it suitable for multi-step syntheses.
  • Enantioselectivity: The tert-butoxy derivative’s enantiomers (e.g., (-)-(1R,4S) and (+)-(1S,4R)) exhibit identical NMR profiles to racemic mixtures, complicating chiral analysis without derivatization . In contrast, aryl-substituted analogs (e.g., trans-2-(4-Bromophenyl)-cyclopent-2-enol) achieve enantiomeric excess via transition-metal catalysis .

Data Tables

Table 1: Physical and Spectral Data

Property 4-(tert-Butoxy)cyclopent-2-enol 4-(tert-Butyldimethylsilyloxy)cyclopent-2-enol 4-(4-Methoxyphenylmethoxy)cyclopent-2-enol
Molecular Formula C₉H₁₆O₂ C₁₁H₂₂O₂Si C₁₃H₁₆O₃
Molecular Weight 156.22 g/mol 226.37 g/mol 220.26 g/mol
Key NMR Signal (δ) 5.85 ppm (cyclopentene CH) 5.80 ppm (cyclopentene CH) 6.85 ppm (aromatic CH)
Synthetic Yield 70–85% (asymmetric reduction) 65–78% (deprotection) 89% (oxidation)

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing enantiomerically enriched 4-(tert-Butoxy)cyclopent-2-enol derivatives?

  • Methodology : Rhodium-catalyzed enantioselective desymmetrization of mesoalkenes is a key approach. For example, trans-(1R,4R)-4-(2-fluorophenyl)-cyclopent-2-enol was synthesized with 98.2:1.8 enantiomeric ratio using [RhCl(C₂H₄)₂]₂ and chiral ligands. Reaction conditions (solvent, temperature, ligand-to-metal ratio) critically influence stereochemical outcomes .
  • Characterization : Enantiopurity is confirmed via HPLC (Chiralcel OD-H column, 215 nm detection; retention times: 17.6 min for (+) enantiomer, 18.7 min for (–)) .

Q. How do steric and electronic effects of substituents influence the reactivity of 4-(tert-Butoxy)cyclopent-2-enol in ring-opening reactions?

  • Steric Effects : The tert-butoxy group creates steric hindrance, directing regioselectivity in nucleophilic additions. For instance, bulky substituents on the phenyl ring (e.g., 4’-fluoro-3’-methylphenyl) enhance enantiomeric ratios (99.3:0.7) by restricting undesired transition states .
  • Electronic Effects : Electron-withdrawing groups (e.g., fluorine) stabilize intermediates in carbonylative reactions, improving yields. Comparative NMR data (δ 6.95–6.86 ppm for aromatic protons) validate electronic modulation .

Q. What analytical techniques are essential for verifying the structural integrity of 4-(tert-Butoxy)cyclopent-2-enol derivatives?

  • Primary Tools :

  • ¹H NMR : Aromatic proton shifts (δ 6.06–5.98 ppm for cyclopentene protons) confirm ring conformation .
  • HPLC with Chiral Columns : Resolves enantiomers (e.g., Chiralcel OD-H, 215 nm) .
    • Supporting Data : Optical rotation values (e.g., [α]D²⁸ = +98° for trans-(1R,4R) derivatives) correlate with enantiopurity .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for asymmetric synthesis of 4-(tert-Butoxy)cyclopent-2-enol?

  • Strategy : Density functional theory (DFT) predicts transition-state geometries, identifying ligands that minimize energy barriers. For example, chiral phosphoramidite ligands stabilize Rh-complex intermediates, enhancing enantioselectivity .
  • Validation : Experimental enantiomeric ratios (≥98:2) align with computed ΔΔG‡ values for competing pathways .

Q. What strategies resolve contradictions in stereochemical outcomes across similar substrates (e.g., aryl vs. alkyl substituents)?

  • Case Study :

SubstrateEnantiomeric RatioKey Factor
4-(2-Fluorophenyl)98.2:1.8Electron-withdrawing group stabilizes Rh-complex
4-(4-Methoxyphenyl)97:3Electron-donating group increases competing pathways
  • Resolution : Adjust ligand steric bulk (e.g., binaphthol vs. biphenyl ligands) to counteract electronic effects .

Q. How does the tert-butoxy group influence metabolic stability in biological studies of cyclopentenol derivatives?

  • Mechanism : The tert-butoxy group reduces oxidative metabolism by cytochrome P450 enzymes, as seen in analogs like (R)-4-(tert-butoxy)-2-ethyl-4-oxobutanoic acid. Comparative studies show longer half-lives (t₁/₂ = 6.2 hr) vs. non-protected analogs (t₁/₂ = 1.5 hr) .
  • Applications : This property is leveraged in prodrug design for sustained release in neurological models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(tert-Butoxy)cyclopent-2-enol
Reactant of Route 2
4-(tert-Butoxy)cyclopent-2-enol

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